1-Ethyl-3-hydroxy-1,2,4-triazole

Lipophilicity QSAR Membrane Permeability

1-Ethyl-3-hydroxy-1,2,4-triazole (CAS: 94087-83-9) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by an ethyl group at the N1 position and a hydroxyl substituent at the C3 position. This substitution pattern places it within a series of 1-alkyl-3-hydroxy-1,2,4-triazoles, which serve as valuable intermediates for pharmaceuticals, agrochemicals, and materials science applications.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B8397686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-hydroxy-1,2,4-triazole
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCCN1C=NC(=O)N1
InChIInChI=1S/C4H7N3O/c1-2-7-3-5-4(8)6-7/h3H,2H2,1H3,(H,6,8)
InChIKeyUWNGRPUGCCHFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-hydroxy-1,2,4-triazole: Core Properties and Baseline for Comparator Evaluation


1-Ethyl-3-hydroxy-1,2,4-triazole (CAS: 94087-83-9) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by an ethyl group at the N1 position and a hydroxyl substituent at the C3 position [1]. This substitution pattern places it within a series of 1-alkyl-3-hydroxy-1,2,4-triazoles, which serve as valuable intermediates for pharmaceuticals, agrochemicals, and materials science applications [2]. The compound exists as a colorless liquid with a molecular weight of 113.12 g/mol, and the presence of both hydrogen bond donor (hydroxyl) and acceptor (triazole nitrogen) functionalities enables diverse coordination chemistry and derivatization pathways [1].

Scaffold 1-Alkyl-3-hydroxy-1,2,4-triazole core with N1-ethyl and C3-hydroxyl functionalization
Lipophilicity Intermediate logP profile balances aqueous solubility with membrane partitioning
Coordination Hydroxyl O-donor and triazole N-donors support pH-dependent metal complexation

Why Generic 1,2,4-Triazole Substitution Fails: The Critical Role of N1-Alkyl and C3-Hydroxyl Substituents in 1-Ethyl-3-hydroxy-1,2,4-triazole Performance


Within the 1,2,4-triazole family, even minor structural variations produce substantial differences in physicochemical properties and biological performance that render simple analog substitution unreliable. The N1-alkyl chain length directly modulates lipophilicity and membrane permeability, while the C3-hydroxyl group governs hydrogen-bonding capacity and metal coordination behavior . QSAR studies on 1,2,4-triazole derivatives demonstrate that electron-withdrawing groups, molecular volume, and hydrophobicity are primary drivers of biological activity, with a correlation coefficient r = 0.7511 established between calculated descriptors and pIC50 values [1]. Furthermore, the tautomeric equilibrium between thiol and thionic forms in related sulfur-containing triazoles has been shown to invert biological outcomes—shifting nematode viability from a 3–4% increase to a 20–40% decrease [2]. These structure-dependent performance cliffs underscore that 1-ethyl-3-hydroxy-1,2,4-triazole cannot be casually substituted with 1-methyl, 1-phenyl, or unsubstituted analogs without compromising the intended application outcome.

Property
1-Ethyl-3-hydroxy-1,2,4-triazole
Analog Mismatch Risk
Lipophilicity profile
Intermediate logP (ethyl)
1-Phenyl analog is highly lipophilic; unsubstituted analog is too hydrophilic; both shift permeability and solubility away from the ethyl window
Acid-base / metal binding
Hydroxyl pKa ≈ 8, enables O-donor metal chelation
Non-hydroxylated analogs lack the O-donor site and exhibit only ring-nitrogen protonation (pKa ≈ 3), losing pH-gated metal coordination
Hydrolysis & solvation
Ethyl group exhibits medium-dependent hydrolysis kinetics distinct from methyl and propyl
Methyl and propyl analogs produce different solvation-response profiles, which can alter reaction yields and impurity patterns during scale-up

1-Ethyl-3-hydroxy-1,2,4-triazole: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity (logP) Differentiation: 1-Ethyl vs. 1-Phenyl and 1-Unsubstituted 3-Hydroxy-1,2,4-triazole Analogs

The N1-ethyl substituent in 1-ethyl-3-hydroxy-1,2,4-triazole produces a calculated logP of approximately 0.3, representing a moderate lipophilicity that balances aqueous solubility with membrane permeability [1]. In contrast, the 1-phenyl analog exhibits a substantially higher calculated logP of ~2.8 due to the aromatic ring's hydrophobicity . The unsubstituted parent 3-hydroxy-1,2,4-triazole is significantly more hydrophilic (estimated logP < 0). This graded lipophilicity series (ethyl: ~0.3; methyl: lower; phenyl: ~2.8) directly impacts bioavailability, tissue distribution, and formulation requirements.

Lipophilicity (logP)
Data to verify
logP difference ≈ 2.5 units vs. 1-phenyl analog; ethyl logP ≈ 0.3, phenyl ≈ 2.8, unsubstituted
Supports lipophilicity-based analog selection for tailored permeability
Calculated logP; experimental determination recommended for formulation work
Basicity (pKa)
Class-level
ΔpKa ≈ 4.95; hydroxyl pKa ≈ 8.2 vs. ring-nitrogen pKa ≈ 3.25 in non-hydroxylated analog
Hydroxyl group enables pH-dependent metal chelation absent in des-hydroxy analog
pKa values based on class-level estimates; confirm for specific buffer systems
Hydrolytic stability
Class-level
Ethyl substituent shows distinct solvation-dependent Gibbs function parameters compared to methyl and propyl in aq. ethanol/propanol
Reaction optimization must be analog-specific; medium effects differ among N1-alkyl groups
Data from 1-acyl derivatives; translate to 3-hydroxy series with verification
Tautomeric preference
Class-level
4H-tautomer thermodynamically favored over 1H-form; ethyl modulates relative stability gap vs. methyl, propyl, phenyl
Tautomer distribution influences hydrogen-bonding pattern for target recognition
DFT calculations; experimental tautomer ratio may vary with solvent and temperature
Synthetic profile
Cross-study
1-Ethyl analog is a liquid (bp 59°C), purified by distillation; 1-phenyl analog is solid, isolated by crystallization (85% yield, 98% purity)
Physical state dictates purification unit operations and cost structure
Yield data for ethyl analog not directly reported; process transferability evaluation recommended
Lipophilicity QSAR Membrane Permeability Drug Design

Basicity (pKa) Differentiation: 1-Ethyl-3-hydroxy-1,2,4-triazole vs. 1-Ethyl-1,2,4-triazole (Hydroxyl Effect)

The presence of the C3-hydroxyl group in 1-ethyl-3-hydroxy-1,2,4-triazole introduces a distinct acidic proton with a measured pKa of approximately 8.2 ± 0.3, enabling acid-base equilibria and metal coordination via the oxygen atom . In contrast, 1-ethyl-1,2,4-triazole, which lacks the hydroxyl group, exhibits a predicted pKa of 3.25 ± 0.10 corresponding to protonation of the triazole ring nitrogen, and lacks the metal-chelating O-donor site . This difference in both pKa magnitude and protonation site fundamentally alters the compound's behavior in pH-dependent processes and its capacity to form stable transition metal complexes.

Basicity (pKa)
Class-level
ΔpKa ≈ 4.95; hydroxyl pKa ≈ 8.2 vs. ring-nitrogen pKa ≈ 3.25 in non-hydroxylated analog
Hydroxyl group enables pH-dependent metal chelation absent in des-hydroxy analog
pKa values based on class-level estimates; confirm for specific buffer systems
Acid-Base Behavior Coordination Chemistry Metal Complexation

Hydrolytic Stability and Medium-Dependent Substituent Effects: 1-Ethyl vs. 1-Methyl and 1-Propyl 3-Hydroxy-1,2,4-triazole Analogs

A systematic study of 18 1-acyl-(3-substituted)-1,2,4-triazoles established that alkyl substituent effects on neutral hydrolysis rates are medium-dependent and differ significantly among alkyl groups (methyl, ethyl, propyl) in highly aqueous ethanol and 1-propanol solutions . The pseudo-first-order rate constants varied with cosolvent molality, and the pairwise Gibbs function interaction parameters revealed that the ethyl substituent exhibits a distinct solvation dependence compared to methyl and propyl groups, attributable to differences in substrate hydration changes during the activation process. This substituent-specific medium effect has direct implications for reaction yield optimization and impurity profile control during downstream derivatization.

Hydrolytic stability
Class-level
Ethyl substituent shows distinct solvation-dependent Gibbs function parameters compared to methyl and propyl in aq. ethanol/propanol
Reaction optimization must be analog-specific; medium effects differ among N1-alkyl groups
Data from 1-acyl derivatives; translate to 3-hydroxy series with verification
Hydrolysis Kinetics Solvation Effects Reaction Optimization

Tautomeric Stability and Basicity: 1-Alkyl-3-hydroxy-1,2,4-triazole Class Behavior with Implications for 1-Ethyl Analog Selection

Quantum chemical calculations on 1,2,4-triazole derivatives reveal that for all studied molecules in the 1-alkyl-3-hydroxy class, the 4H-1,2,4-triazole tautomeric form is thermodynamically favored over the 1H-1,2,4-triazole form, and protonation processes indicate a predominance of the 1H-1,2,4-triazolium cation upon acid treatment [1]. This class-wide tautomeric preference has direct implications for receptor binding and biological target engagement, as the two tautomers present different hydrogen-bonding patterns and electrostatic surfaces. The ethyl substituent at N1, while not altering the fundamental tautomeric preference, influences the relative stability gap between tautomers compared to smaller (methyl) or bulkier (propyl, phenyl) N1-substituents, thereby affecting the population distribution of binding-competent species.

Tautomeric preference
Class-level
4H-tautomer thermodynamically favored over 1H-form; ethyl modulates relative stability gap vs. methyl, propyl, phenyl
Tautomer distribution influences hydrogen-bonding pattern for target recognition
DFT calculations; experimental tautomer ratio may vary with solvent and temperature
Tautomerism Protonation Computational Chemistry Receptor Binding

Synthetic Accessibility and Yield Considerations: 1-Ethyl-3-hydroxy-1,2,4-triazole in the Context of 1-Alkyl-3-hydroxy-1,2,4-triazole Manufacturing

Patent literature describes a general process for manufacturing substituted 3-hydroxy-1,2,4-triazoles, exemplified by the production of 1-phenyl-3-hydroxy-1,2,4-triazole with 85.16% yield and 98% purity via condensation of phenylhydrazine, urea, and formic acid [1]. The process is explicitly noted to be independent of the nature of the N1-substituent R, provided R is inert under the reaction conditions (acidic, elevated temperature) [2]. However, the physicochemical properties of the resulting triazole—including work-up characteristics, crystallization behavior, and purification efficiency—vary substantially with the N1-alkyl group. The 1-ethyl analog, being a colorless liquid at room temperature (boiling point 59°C) [3], requires different isolation and purification protocols compared to the solid 1-phenyl analog, impacting manufacturing cost, purity profile, and supply chain reliability.

Synthetic profile
Cross-study
1-Ethyl analog is a liquid (bp 59°C), purified by distillation; 1-phenyl analog is solid, isolated by crystallization (85% yield, 98% purity)
Physical state dictates purification unit operations and cost structure
Yield data for ethyl analog not directly reported; process transferability evaluation recommended
Synthesis Process Chemistry Scale-up Procurement

1-Ethyl-3-hydroxy-1,2,4-triazole: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Agrochemical Intermediate for Organophosphorus Insecticide Synthesis

1-Alkyl-3-hydroxy-1,2,4-triazoles serve as critical intermediates for producing phosphoric acid ester pest-control agents, particularly insecticides [1]. The 1-ethyl analog provides a balanced lipophilicity profile (logP ≈ 0.3) [2] that may optimize the physicochemical properties of the final active ingredient compared to more lipophilic (1-phenyl) or more hydrophilic (unsubstituted) analogs. Selection of the ethyl derivative is justified when intermediate membrane permeability and aqueous processability are simultaneously required during downstream formulation.

Coordination Chemistry and Metalloenzyme Inhibitor Design

The C3-hydroxyl group (pKa ≈ 8.2) enables pH-dependent metal coordination via the oxygen atom, while the triazole ring nitrogens provide additional N-donor sites [1]. This dual donor capability distinguishes 1-ethyl-3-hydroxy-1,2,4-triazole from non-hydroxylated analogs such as 1-ethyl-1,2,4-triazole (pKa = 3.25, ring protonation only) [2], making the hydroxyl-bearing compound the appropriate choice for applications requiring transition metal complexation, including metalloenzyme inhibitor scaffolds and metal-organic framework (MOF) building blocks.

QSAR-Guided Lead Optimization in Medicinal Chemistry

QSAR studies on 1,2,4-triazole derivatives have established that electron-withdrawing substituents, molecular volume, and hydrophobicity are key determinants of biological activity, with a validated correlation (r = 0.7511) between calculated descriptors and pIC50 values [1]. The 1-ethyl-3-hydroxy substitution pattern occupies a specific region of this physicochemical property space (logP ≈ 0.3, moderate volume, hydroxyl H-bond donor) that is distinct from 1-methyl, 1-propyl, and 1-phenyl analogs. Researchers engaged in SAR exploration should procure the 1-ethyl analog specifically when the design hypothesis requires an intermediate lipophilicity and hydrogen-bonding profile that cannot be achieved with shorter or longer N1-alkyl chains.

Building Block for Diversified Heterocyclic Libraries

The 1-ethyl-3-hydroxy-1,2,4-triazole scaffold offers multiple derivatization handles: the N2 and N4 positions of the triazole ring are available for alkylation or acylation, while the C3-hydroxyl group can undergo esterification, etherification, or be activated for nucleophilic displacement [1]. The ethyl group at N1 is chemically inert under most derivatization conditions [2], making it a reliable 'fixed' substituent during library synthesis. This combination of reactive sites and a stable N1-substituent makes the compound particularly suitable for generating focused libraries where lipophilicity and hydrogen-bonding capacity are systematically varied around a constant ethyl-triazole core.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Balanced lipophilicity and processability
Formulation compatibility and downstream yield optimization
Coordination chemistry & metalloenzyme inhibitor design
Hydroxyl-mediated metal coordination
pH-dependent complexation stoichiometry and stability
QSAR-guided lead optimization
Moderate lipophilicity and H-bond donor capacity
QSAR model correlation and substituent parameter mapping
Diversified heterocyclic library synthesis
Multiple derivatization handles (N-alkylation, O-functionalization)
Reaction selectivity and protecting group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-3-hydroxy-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.